molecular formula C10H10N2O3 B155791 Ethyl 2-amino-1,3-benzoxazole-6-carboxylate CAS No. 128618-36-0

Ethyl 2-amino-1,3-benzoxazole-6-carboxylate

Cat. No. B155791
M. Wt: 206.2 g/mol
InChI Key: BUFFYKDLIYNFTI-UHFFFAOYSA-N
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Patent
US05047411

Procedure details

A solution of 2-amino-6-ethoxycarbonylbenzoxazole (14.3 g) in tetrahydrofuran (570 ml) was dropwise added to a mixture of lithium aluminum hydride (7.9 g) in tetrahydrofuran (300 ml) at -30° C. to -20° C. for 35 minutes, and the mixture was stirred for 75 minutes at the same temperature. To the reaction mixture was dropwise added a mixture of water (3 ml) and tetrahydrofuran (3 ml), and the mixture of ethyl acetate and water was added to a resulting mixture. The mixture was adjusted to pH 7 with 6N-hydrochloric acid and the isolated precipitate was removed by filtration. The separated organic layer from filtrate was washed with brine and dried over magnesium sulfate. Evaporation of a solvent gave a residue, which was purified by a column chromatography on silica gel eluting with a mixture of chloroform and methanol (9:1, V/V). The eluted fractions containing the desired product were collected and evaporated in vacuo to give 2-amino-6-hydroxymethylbenzoxazole (5.77 g).
Quantity
14.3 g
Type
reactant
Reaction Step One
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
570 mL
Type
solvent
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
3 mL
Type
solvent
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([C:11](OCC)=[O:12])[CH:8]=[CH:7][C:5]=2[N:6]=1.[H-].[Al+3].[Li+].[H-].[H-].[H-].Cl>O1CCCC1.O.C(OCC)(=O)C>[NH2:1][C:2]1[O:3][C:4]2[CH:10]=[C:9]([CH2:11][OH:12])[CH:8]=[CH:7][C:5]=2[N:6]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
14.3 g
Type
reactant
Smiles
NC=1OC2=C(N1)C=CC(=C2)C(=O)OCC
Name
Quantity
7.9 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
570 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
3 mL
Type
solvent
Smiles
O1CCCC1
Name
Quantity
3 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 75 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
To the reaction mixture was dropwise added
ADDITION
Type
ADDITION
Details
was added to a resulting mixture
CUSTOM
Type
CUSTOM
Details
the isolated precipitate was removed by filtration
WASH
Type
WASH
Details
The separated organic layer from filtrate was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of a solvent
CUSTOM
Type
CUSTOM
Details
gave a residue, which
CUSTOM
Type
CUSTOM
Details
was purified by a column chromatography on silica gel eluting with a mixture of chloroform and methanol (9:1, V/V)
ADDITION
Type
ADDITION
Details
The eluted fractions containing the desired product
CUSTOM
Type
CUSTOM
Details
were collected
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
75 min
Name
Type
product
Smiles
NC=1OC2=C(N1)C=CC(=C2)CO
Measurements
Type Value Analysis
AMOUNT: MASS 5.77 g
YIELD: CALCULATEDPERCENTYIELD 50.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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